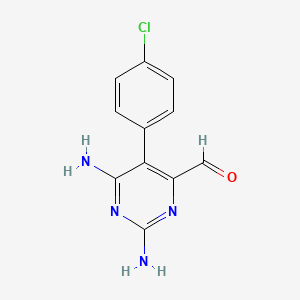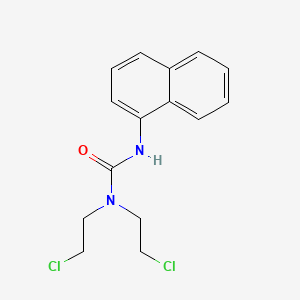
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound consists of a naphthalene ring attached to a urea moiety, which is further substituted with two 2-chloroethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea typically involves the reaction of naphthylamine with phosgene to form the corresponding isocyanate. This intermediate is then reacted with bis(2-chloroethyl)amine to yield the final product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the toxic nature of the intermediates and final product.
化学反応の分析
Types of Reactions
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include substituted ureas with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines and alcohols.
科学的研究の応用
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea has several scientific research applications, including:
Biology: Studied for its potential as an alkylating agent in biochemical assays.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of polymers and other chemical intermediates.
作用機序
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in DNA, RNA, and proteins. This alkylation can lead to cross-linking of DNA strands, inhibition of DNA replication, and ultimately cell death. The molecular targets include guanine bases in DNA, leading to the formation of interstrand cross-links.
類似化合物との比較
Similar Compounds
- 1,1-Bis(2-chloroethyl)-3-(2-hydroxyethyl)urea
- 1,1-Bis(2-chloroethyl)-3-(4-nitrophenyl)urea
- 1,1-Bis(2-chloroethyl)-3-(2-methoxyphenyl)urea
Uniqueness
1,1-Bis(2-chloroethyl)-3-naphthalen-1-ylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. The naphthalene ring enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other nitrogen mustards that lack aromatic rings.
特性
CAS番号 |
2003-44-3 |
|---|---|
分子式 |
C15H16Cl2N2O |
分子量 |
311.2 g/mol |
IUPAC名 |
1,1-bis(2-chloroethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H16Cl2N2O/c16-8-10-19(11-9-17)15(20)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,18,20) |
InChIキー |
ACCSWAHUGLGDLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


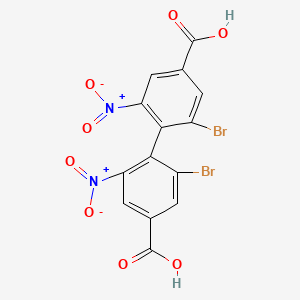

![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)

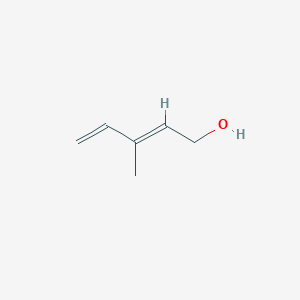
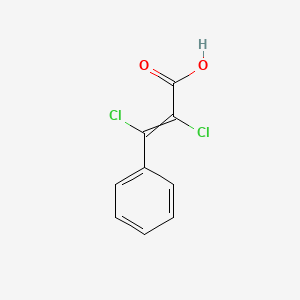
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
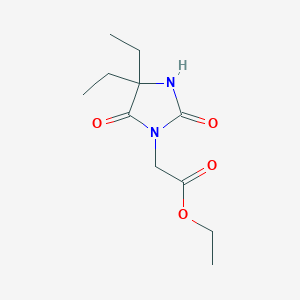


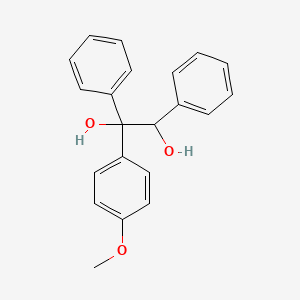
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)

